D-(-)-Pseudoephedrine-d3
Description
Strategic Importance of Deuterium (B1214612) Labeling in Advanced Analytical Applications
Deuterium (²H or D), a stable isotope of hydrogen, holds significant strategic importance in advanced analytical applications. symeres.com Its increased mass compared to protium (B1232500) (¹H) can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. zeochem.com This effect is particularly useful in studying reaction mechanisms and in drug metabolism and pharmacokinetics (DMPK) research, where it can lead to reduced clearance rates and extended half-lives of drugs. symeres.comzeochem.com
One of the most critical applications of deuterium labeling is in quantitative analysis using mass spectrometry (MS). acs.org Deuterium-labeled compounds are frequently used as internal standards in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comcaymanchem.com The labeled internal standard is chemically identical to the analyte of interest but has a different molecular weight, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis. acs.org This approach significantly improves the reliability of analytical methods in complex matrices such as blood, plasma, and urine. sigmaaldrich.comnih.gov
However, a potential challenge with deuterium labeling is the possibility of deuterium loss through exchange with protons, which can compromise the accuracy of the results. sigmaaldrich.com Therefore, careful consideration must be given to the position of the deuterium label within the molecule to ensure its stability throughout the analytical process. sigmaaldrich.com
Contextualization of Deuterated Pseudoephedrine Analogues in Research Paradigms
D-(-)-Pseudoephedrine-d3 is a deuterated analog of pseudoephedrine, a sympathomimetic amine. In this compound, three hydrogen atoms in the N-methyl group are replaced with deuterium atoms. This specific labeling makes it an ideal internal standard for the quantification of pseudoephedrine in various biological samples. bertin-bioreagent.comcaymanchem.com
The use of this compound is prominent in forensic analysis, clinical toxicology, and sports testing to accurately measure pseudoephedrine levels. sigmaaldrich.comnovachem.com.aucerilliant.com Research has demonstrated its effectiveness in tracing the metabolism of pseudoephedrine and in studies evaluating its potential conversion to methamphetamine. researchgate.net The distinct mass shift of +3 Da provided by the deuterium label allows for clear differentiation from the non-deuterated parent molecule in mass spectrometric analysis, minimizing interference from the biological matrix.
Chemical and Physical Properties
Below are the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | (1S,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride nih.gov |
| Molecular Formula | C₁₀H₁₂D₃NO · HCl bertin-bioreagent.comcaymanchem.com |
| Molecular Weight | 204.71 g/mol nih.gov |
| CAS Number | 284665-25-4 bertin-bioreagent.comcaymanchem.com |
| Formulation | Crystalline solid bertin-bioreagent.comcaymanchem.com |
| Purity | ≥98% novachem.com.au |
Solubility Data
The solubility of this compound in various solvents is a critical factor for its use in analytical laboratories.
| Solvent | Solubility |
| Methanol | Soluble (used as a solvent in certified reference materials) |
| Ethanol | 10 mg/ml caymanchem.com |
| Dimethylformamide (DMF) | 10 mg/ml caymanchem.com |
| Dimethyl sulfoxide (B87167) (DMSO) | 3 mg/ml caymanchem.com |
| Phosphate-buffered saline (PBS) (pH 7.2) | 5 mg/ml caymanchem.com |
Research Findings
Studies utilizing this compound have yielded significant findings, particularly in the fields of pharmacokinetics and forensic analysis.
| Research Area | Key Finding |
| Pharmacokinetics | The use of this compound as an internal standard allows for clear and accurate quantification of pseudoephedrine in biological fluids, with studies showing comparable half-life and clearance rates to the non-deuterated form but with reduced background noise in mass spectrometry. |
| Forensic Analysis | This compound has proven effective as a reference standard for the accurate detection of pseudoephedrine in urine samples, with high recovery rates reported. |
| Metabolism | The deuterium label does not significantly alter the pharmacological profile of pseudoephedrine, enabling precise tracking of its metabolic pathways. |
| Analytical Methodology | In LC-MS analysis, the use of deuterated internal standards like this compound helps to mitigate matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, thus improving the accuracy of quantification. researchgate.netresearchgate.net |
| Anti-doping Analysis | Deuterated analogues of ephedrines, including pseudoephedrine, are used as internal standards in methods to detect and quantify these substances in urine to enforce anti-doping regulations. nih.gov |
Properties
CAS No. |
204395-54-0 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
168.254 |
IUPAC Name |
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1/i2D3 |
InChI Key |
KWGRBVOPPLSCSI-DWHXCNOZSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NC |
Synonyms |
(αR)-α-[(1R)-1-(Methyl-d3-amino)ethyl]benzenemethanol; [R-(R*,R*)]-α-[1-(Methyl-d3-amino)ethyl]benzenemethanol; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of D Pseudoephedrine D3
Chemical Synthesis Routes for Deuterium (B1214612) Incorporation
The introduction of deuterium into the pseudoephedrine molecule is a targeted process designed to achieve high isotopic enrichment at a specific molecular position without altering the compound's fundamental chemical structure.
The most common and effective method for synthesizing D-(−)-Pseudoephedrine-d3 involves the regioselective deuteration at the N-methyl group. This is often achieved through the methylation of a precursor amine using a deuterated methylating agent. One documented method involves using deuterated iodomethane (B122720) (CD₃I) in a reaction with the appropriate amine precursor. researchgate.net This approach ensures that the three deuterium atoms are specifically located on the N-methyl group, which is critical for its use as an internal standard in mass spectrometry. The mass difference of +3 Da allows for clear differentiation from the non-deuterated analyte.
Another approach involves a novel procedure utilizing N-methyl-N-trimethylsilyltrifluoroacetamide and deuterated iodomethane. researchgate.net The mechanism of this methylation has been studied using phenylethylamine as a model, suggesting a rearrangement through an intermediate six-membered ring structure. researchgate.net
Catalytic exchange reactions are also employed in the synthesis of deuterated compounds. These methods can involve the use of a catalyst, such as palladium on carbon (Pd/C), in the presence of deuterium gas (D₂) or a deuterium-donating solvent like deuterium oxide (D₂O). mdpi.com For instance, a Pd/C-Al-D₂O catalytic system offers an environmentally benign method for selective hydrogen-deuterium exchange. mdpi.com In this system, D₂ gas is generated in situ from the reaction between aluminum and D₂O, and the palladium catalyst facilitates the exchange reaction. mdpi.com
While not always directly applied to the final pseudoephedrine molecule, these catalytic exchange processes are vital for creating deuterated precursors. The choice of catalyst and reaction conditions is crucial for achieving high deuterium incorporation at the desired positions. mdpi.comrsc.org
To maximize the yield and isotopic purity of D-(−)-Pseudoephedrine-d3, the reaction environment must be meticulously controlled. Key parameters include temperature, pressure, pH, and the exclusion of atmospheric moisture. For catalytic deuteration, controlled temperature and pressure are necessary to ensure selective deuteration. Industrial-scale production may utilize high-pressure reactors and continuous flow systems to enhance efficiency.
Maintaining a pH above 9 during synthesis can help stabilize the protonated amine and prevent racemization. Furthermore, conducting reactions under anhydrous conditions is critical to prevent the exchange of deuterium with hydrogen from water, which would lower the isotopic purity of the final product. The use of deuterated solvents, which are themselves produced through processes like the Girdler sulfide (B99878) process for D₂O, is also a key aspect of maintaining a deuterium-rich environment. nanalysis.com
Catalytic Exchange Processes in Deuterated Precursor Synthesis
Characterization and Purity Assessment of Deuterated Pharmaceutical Standards
Following synthesis, a rigorous analysis is required to confirm the successful incorporation of deuterium and to verify the chemical and isotopic purity of the D-(−)-Pseudoephedrine-d3 standard.
²H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise location and extent of deuterium incorporation. nih.gov This method allows for the quantitative analysis of the deuterium-to-hydrogen (D/H) ratio at specific positions within the molecule, such as the N-methyl group. nih.gov By comparing the ²H NMR spectrum of the synthesized compound to that of the non-deuterated standard, researchers can confirm that deuteration has occurred at the intended N-methyl position and assess the isotopic enrichment. Proton (¹H) NMR can also be used to identify the presence and relative amounts of ephedrine (B3423809) alkaloids. oup.comnih.gov
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to assess the chemical purity of D-(−)-Pseudoephedrine-d3. researchgate.netresearchgate.netakjournals.comoup.com These methods separate the deuterated standard from any non-deuterated pseudoephedrine or other impurities. Chiral HPLC can be employed to confirm the enantiomeric purity of the (1S,2S) configuration.
Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is essential for verifying the isotopic purity and confirming the molecular weight of the deuterated compound. researchgate.netnih.govdshs-koeln.de The mass spectrum of D-(−)-Pseudoephedrine-d3 will show a molecular ion peak that is three mass units higher than that of non-deuterated pseudoephedrine, confirming the successful incorporation of the three deuterium atoms. Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium label by analyzing the fragmentation patterns. dshs-koeln.de For example, the fragment ion at m/z 148 in pseudoephedrine is shifted to m/z 151 in the d3-labeled compound. dshs-koeln.de
Table 1: Analytical Techniques for Characterization of D-(−)-Pseudoephedrine-d3
| Technique | Purpose | Key Findings | References |
|---|---|---|---|
| ²H NMR Spectroscopy | Determination of deuterium distribution and isotopic enrichment. | Confirms regioselective deuteration at the N-methyl position and quantifies the D/H ratio. | nih.gov |
| ¹H NMR Spectroscopy | Identification and quantification of ephedrine alkaloids. | Characteristic signals can be used to identify and quantify pseudoephedrine. | oup.comnih.gov |
| HPLC | Assessment of chemical and enantiomeric purity. | Separates D-(−)-Pseudoephedrine-d3 from impurities and confirms stereochemical integrity. | researchgate.netresearchgate.net |
| GC-MS | Verification of chemical and isotopic purity. | Confirms the mass shift of +3 Da and provides fragmentation patterns for structural confirmation. | nih.govdshs-koeln.de |
| LC-MS/MS | Quantitative analysis and confirmation of isotopic labeling. | Allows for sensitive and specific detection, confirming the mass difference and fragmentation. | researchgate.netdshs-koeln.denih.gov |
Isotopic Enrichment and Positional Specificity Determinationbenchchem.com
The rigorous confirmation of isotopic enrichment and the precise location of deuterium atoms (positional specificity) are paramount quality control measures following the synthesis of D-(-)-Pseudoephedrine-d3. These analytical procedures are essential to verify the success of the deuteration process and to ensure the labeled compound is suitable for its primary application as an internal standard in quantitative mass spectrometry-based assays. A combination of sophisticated analytical techniques is employed to achieve a full characterization.
Mass spectrometry (MS) is the principal technique for quantifying the degree of isotopic enrichment. High-resolution mass spectrometry (HRMS) can distinguish between the target this compound and residual unlabeled (d0) compound, as well as any under-labeled (d1, d2) species. By analyzing the relative intensities of the corresponding molecular ion peaks in the mass spectrum, a precise value for isotopic purity can be calculated. For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. semanticscholar.orgnih.gov The transition for this compound is typically monitored at a mass-to-charge ratio (m/z) of 169.1 → 151. nih.gov This differs distinctly from the non-deuterated pseudoephedrine (m/z 166 → various products), allowing for clear differentiation and accurate quantification. semanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unequivocally determining the positional specificity of the deuterium atoms.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully synthesized this compound sample, the signal corresponding to the N-methyl protons will be absent or significantly diminished. This provides strong evidence that the deuterium atoms have replaced the protons at the intended N-methyl position. nih.govresearchgate.net
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum will exhibit a signal at a chemical shift characteristic of the N-methyl group, confirming that the deuterium is located at this specific position. For highly deuterated compounds, deuterium NMR can be a more effective analytical tool than proton NMR for both structural verification and enrichment determination.
The combination of these methods provides a comprehensive characterization. While mass spectrometry confirms the correct mass and isotopic distribution, NMR spectroscopy confirms the exact location of the isotopic labels, ensuring the integrity of the this compound standard.
Data Tables
Table 1: Mass Spectrometric Parameters for this compound Analysis
This table outlines typical parameters used in LC-MS/MS methods for the analysis of this compound when it serves as an internal standard.
| Parameter | Value | Reference |
| Ionization Mode | Positive Ionization | nih.gov |
| Precursor Ion (m/z) | 169.1 | nih.gov |
| Product Ion (m/z) | 151 | nih.gov |
| Declustering Potential (DP) | 60 V | nih.gov |
| Collision Energy (CE) | 20 V | nih.gov |
Table 2: Comparative NMR Analysis for Positional Specificity
This table illustrates how NMR spectroscopy is used to confirm the location of the deuterium atoms by comparing the expected signals of the unlabeled and labeled compounds.
| Compound | Spectroscopy Type | Relevant Signal | Expected Observation | Inference |
| D-(−)-Pseudoephedrine | ¹H NMR | N-CH₃ | Signal present | Unlabeled N-methyl group |
| D-(−)-Pseudoephedrine-d3 | ¹H NMR | N-CH₃ | Signal absent or greatly reduced | Deuteration at N-methyl position |
| D-(−)-Pseudoephedrine-d3 | ²H NMR | N-CD₃ | Signal present | Confirms deuterium at N-methyl position |
Advanced Analytical Spectrometric Applications of D Pseudoephedrine D3 As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. nih.govnist.gov It is recognized as a reference method for internal standardization in mass spectrometry-based analysis of small molecules. nih.gov The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as D-(−)-Pseudoephedrine-d3, to a sample prior to processing and analysis. researchgate.net This isotopically enriched standard, often referred to as an internal standard, is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes (e.g., deuterium). creative-proteomics.com
Biological samples are inherently complex, containing a multitude of endogenous and exogenous compounds that can interfere with the analysis of the target analyte. These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in the mass spectrometer's ion source, resulting in inaccurate quantification. researchgate.net
D-(−)-Pseudoephedrine-d3, being chemically identical to pseudoephedrine, experiences the same matrix effects and variations during sample preparation, chromatographic separation, and ionization. researchgate.net By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, these variations are effectively canceled out. creative-proteomics.com This is because any loss of analyte during extraction or any suppression of the ion signal will affect both the analyte and the internal standard to the same extent. researchgate.net This ability to compensate for unpredictable matrix effects is a key advantage of using a stable isotope-labeled internal standard like D-(−)-Pseudoephedrine-d3.
The use of D-(−)-Pseudoephedrine-d3 as an internal standard in IDMS significantly improves the accuracy and precision of quantitative measurements, especially at trace levels. nih.govnist.gov Accuracy is enhanced because the quantification is based on the ratio of two measurements (analyte and internal standard), which is less susceptible to systematic errors than a single absolute measurement. creative-proteomics.com
Precision is improved because the internal standard corrects for random errors that may occur at various stages of the analytical process, from sample handling to instrumental analysis. nih.gov For instance, minor variations in injection volume or instrument response are compensated for by the consistent presence of the internal standard. This leads to more reproducible results, as evidenced by lower relative standard deviations in quantitative assays. semanticscholar.org The inherent sensitivity and specificity of mass spectrometry, combined with the corrective power of isotope dilution, make this approach ideal for the reliable quantification of low concentrations of pseudoephedrine in complex biological matrices. nist.gov
Compensation for Matrix Effects and Ion Suppression
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For polar compounds like pseudoephedrine, derivatization is often necessary to improve their volatility and chromatographic behavior. researchgate.netscielo.br The development of a robust GC-MS method for the quantification of pseudoephedrine using D-(−)-Pseudoephedrine-d3 as an internal standard involves the optimization of several key parameters.
Achieving good chromatographic separation is crucial for the accurate quantification of pseudoephedrine and its isomers, such as ephedrine (B3423809), as well as other related compounds. researchgate.netresearchgate.net The choice of the gas chromatographic column is a primary consideration. Capillary columns with nonpolar or medium-polarity stationary phases are often employed. researchgate.net For instance, a specially treated nonpolar capillary column has been shown to provide excellent separation of underivatized amphetamine analogs. researchgate.net
The optimization process often involves adjusting parameters such as the temperature program of the GC oven, the carrier gas flow rate, and the injection mode. A well-optimized temperature program ensures that the analytes are adequately separated from each other and from matrix components, resulting in sharp and symmetrical peaks. scielo.br The separation of polar and nonpolar compounds in the same run can be particularly challenging. d-nb.info In such cases, experimental design methodologies can be used to systematically optimize the chromatographic conditions, such as the mobile phase composition in liquid chromatography, which can be analogously applied to temperature and flow rate optimization in GC. d-nb.infodergipark.org.tr
Table 1: Exemplary GC-MS Chromatographic and Injection Parameters
| Parameter | Optimized Value |
| Injector Temperature | 250 °C scielo.br |
| Injection Volume | 3 µL scielo.br |
| Split Ratio | 1:20 scielo.br |
| Column Type | Nonpolar Capillary Column (e.g., Supelco PTA-5) researchgate.net |
| Film Thickness | 0.5 µm researchgate.net |
This table presents a set of optimized parameters for the GC-MS analysis of ephedrines, demonstrating typical conditions that can be a starting point for method development.
The mass spectrometer can be operated in different ionization modes, with Electron Ionization (EI) and Chemical Ionization (CI) being the most common for GC-MS applications. nih.gov
Electron Ionization (EI): EI is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules, resulting in extensive fragmentation. nih.govnist.govdrugbank.com This fragmentation pattern is highly reproducible and serves as a "fingerprint" for compound identification. For pseudoephedrine, the EI mass spectrum shows characteristic fragment ions. nist.govdrugbank.com While EI provides excellent qualitative information, the molecular ion may be weak or absent, which can be a limitation for quantification. nih.gov
Chemical Ionization (CI): CI is a softer ionization technique that uses a reagent gas (e.g., methane) to produce reagent ions, which then react with the analyte molecules to form protonated molecules ([M+H]+). nih.govasme.org This results in less fragmentation and a more abundant molecular ion or protonated molecule, which is beneficial for quantitative analysis. nih.gov The CI mass spectra of underivatized pseudoephedrine show discernible high molecular weight ions at m/z 148, 166, and 176. nih.gov Using CI can help to differentiate pseudoephedrine from methamphetamine, as their derivatized forms can have similar EI fragmentation patterns. asme.org
The choice between EI and CI depends on the specific analytical goals. EI is often preferred for library matching and qualitative identification, while CI can offer better sensitivity and selectivity for quantification, especially when dealing with co-eluting isomers. nih.govasme.org
To enhance the sensitivity and selectivity of the GC-MS analysis, data can be acquired in Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode. researchgate.net
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte and the internal standard, rather than scanning the entire mass range. researchgate.netresearchgate.net This significantly increases the dwell time on the selected ions, leading to a much better signal-to-noise ratio and lower limits of detection. researchgate.net For the analysis of pseudoephedrine and its deuterated internal standard, specific ions for each compound would be monitored. For example, in a study using deuterium-labeled internal standards for ephedrine and pseudoephedrine, selected ion monitoring of three fragments per analyte and one for each internal standard was used to achieve high selectivity. researchgate.net
Selected Reaction Monitoring (SRM): SRM, also known as Multiple Reaction Monitoring (MRM) in the context of triple quadrupole mass spectrometers, offers even greater selectivity than SIM. semanticscholar.orgammanu.edu.jooup.com This technique is typically used with tandem mass spectrometry (MS/MS). semanticscholar.org A specific precursor ion for the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. nih.gov The transition from the precursor ion to the product ion is highly specific to the analyte of interest. For the analysis of pseudoephedrine using a deuterated internal standard like D3-Ephedrine, specific precursor-to-product ion transitions would be monitored for both the analyte and the internal standard. For example, transitions for ephedrine/pseudoephedrine have been monitored at 166→77, 166→115, 166→117, 166→133, and 166→148, while the transition for D3-Ephedrine was 169→150.9. semanticscholar.org
Table 2: Exemplary Mass Spectrometry Parameters for Pseudoephedrine Analysis
| Parameter | Mode | Value | Reference |
| Ionization Mode | Chemical Ionization (CI) | Methane Reagent Gas | nih.gov |
| Acquisition Mode | Selected Reaction Monitoring (SRM) | Precursor > Product Ion | semanticscholar.orgammanu.edu.jo |
| Pseudoephedrine (Analyte) | SRM Transition | m/z 166 > 148 | semanticscholar.orgammanu.edu.jo |
| D-(−)-Pseudoephedrine-d3 (Internal Standard) | SRM Transition | m/z 169 > 151 | researchgate.netsemanticscholar.org |
This table provides examples of mass spectrometric conditions that can be used for the sensitive and selective quantification of pseudoephedrine using its deuterated internal standard.
Electron Ionization and Chemical Ionization Mass Spectrometry Parameters
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
The development of robust LC-MS/MS methods is fundamental for the accurate quantification of pseudoephedrine in various biological matrices. D-(-)-Pseudoephedrine-d3 is an ideal internal standard due to its similar chemical and physical properties to the analyte, yet distinct mass, which allows for precise differentiation by the mass spectrometer. caymanchem.com
Development of Chiral Chromatographic Methods for Enantiomeric Separation
The enantiomeric separation of pseudoephedrine and its diastereomer, ephedrine, is crucial in forensic and clinical toxicology. nih.govdeepdyve.com Chiral liquid chromatography methods have been developed to distinguish between the different stereoisomers. Polysaccharide-based chiral stationary phases, such as Lux i-amylose-1 and Chiralpak series columns, have demonstrated effective separation of ephedrine and pseudoephedrine enantiomers. nih.govresearchgate.net The choice of mobile phase and organic modifiers significantly influences the separation quality. nih.govdeepdyve.com For instance, a CHIRALPAK CBH column has been successfully used to separate (-)-ephedrine and (+)-pseudoephedrine in aqueous samples using LC-MS/MS. e-nps.or.kr The use of this compound as an internal standard in these chiral methods helps to ensure the accuracy of quantitative analysis for each specific enantiomer.
Electrospray Ionization and Atmospheric Pressure Chemical Ionization Source Optimization
The choice of ionization source, either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is a critical step in LC-MS/MS method development for pseudoephedrine analysis. murdoch.edu.au
Electrospray Ionization (ESI): ESI is a soft ionization technique that is highly efficient for polar compounds like pseudoephedrine, often resulting in high sensitivity. researchgate.net Optimization of ESI parameters such as spray voltage, nebulizing gas flow, and source temperature is essential for achieving a stable and intense signal. scielo.brelementlabsolutions.com For instance, a spray voltage of 4.5 kV has been found to provide the best ion intensity for pseudoephedrine. scielo.br However, ESI can be prone to matrix effects, where endogenous components in the sample can suppress or enhance the analyte signal. scielo.br
Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique that can be used for the analysis of less polar compounds and is often less susceptible to matrix effects compared to ESI. murdoch.edu.ausci-hub.se In some cases, APCI has demonstrated greater stability and reproducibility for the analysis of basic compounds like ephedrines, especially when using high pH mobile phases that suppress analyte ionization. murdoch.edu.au For example, one study reported that errors with ESI were as high as 49.3% for pseudoephedrine, while APCI generated errors of only 15.4% under the same conditions. murdoch.edu.au
The optimization of the chosen ionization source is crucial for ensuring the sensitivity, accuracy, and reproducibility of the LC-MS/MS method for pseudoephedrine quantification, with this compound serving as the constant internal reference.
Multiple Reaction Monitoring (MRM) Transition Selection and Optimization
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. It involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For pseudoephedrine, the protonated molecule [M+H]+ is typically selected as the precursor ion. sci-hub.se
The selection and optimization of MRM transitions are critical for method specificity and sensitivity. The most intense and specific product ions are chosen for monitoring. The collision energy for each transition is optimized to maximize the product ion signal.
Table 1: Example of MRM Transitions for Pseudoephedrine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Pseudoephedrine | 166.2 | 148.0 | 28 |
| This compound | 169.1 | 151.1 | 8 |
| This compound | 169.0 | 150.9 | Not Specified |
Data sourced from multiple studies. scielo.brsemanticscholar.orglcms.cz
The use of a deuterated internal standard like this compound, with its distinct MRM transition, allows for reliable quantification by correcting for any variations in the analytical process. lcms.czoup.com
Method Validation for Quantitative Analysis of Pseudoephedrine and Metabolites
Once the LC-MS/MS method is developed, it must be rigorously validated to ensure its reliability for the intended application. Method validation assesses several key parameters, including linearity, sensitivity, precision, and accuracy. sci-hub.sesemanticscholar.org
Evaluation of Linearity, Sensitivity, and Calibration Range
Linearity and Calibration Range: This is assessed by analyzing a series of calibration standards at different concentrations to establish the range over which the detector response is proportional to the analyte concentration. semanticscholar.orgthermofisher.com A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. thermofisher.com The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, with a value of 0.99 or greater being desirable. semanticscholar.org For example, a validated method for pseudoephedrine in horse urine showed linearity over a concentration range of 4-40 ng/mL with an r² of 0.99. semanticscholar.org Another study demonstrated a linear dynamic range of 2-1000 ng/mL for pseudoephedrine in human plasma. nih.gov
Sensitivity: The sensitivity of the method is determined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sigmaaldrich.com For pseudoephedrine, LLOQs have been reported in the range of 2 ng/mL in human plasma and 4 ng/mL in horse urine. semanticscholar.orgnih.gov
Table 2: Linearity and Sensitivity Data from a Validated LC-MS/MS Method for Pseudoephedrine
| Parameter | Result |
| Calibration Range | 4-40 ng/mL |
| Correlation Coefficient (r²) | 0.99 |
| Limit of Detection (LOD) | 2 ng/mL |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL |
Data from a study on pseudoephedrine in horse urine. semanticscholar.org
Assessment of Intra-day and Inter-day Precision and Accuracy
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Intra-day precision is assessed by analyzing replicate quality control (QC) samples at different concentrations on the same day, while inter-day precision is determined by analyzing the QC samples on different days. sci-hub.sesemanticscholar.org For a validated method, the RSD for precision should typically be within ±15%. sci-hub.se In one study, the intra-day and inter-day precision for pseudoephedrine ranged from 1.55% to 3.26% and 1.11% to 2.60%, respectively. semanticscholar.org
Accuracy: Accuracy is the closeness of the mean test results obtained by the method to the true value. It is typically expressed as the percentage of the nominal concentration. Accuracy is also determined by analyzing replicate QC samples. The accuracy should generally be within ±15% of the nominal value. sci-hub.se A study reported accuracy for pseudoephedrine to be in the range of 99.01% to 103.22%. semanticscholar.org
Table 3: Intra-day and Inter-day Precision and Accuracy for Pseudoephedrine Analysis
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 4 | 3.26 | 2.60 | 101.54 | 101.80 |
| 20 | 2.73 | 1.11 | 101.54 | 103.22 |
| 40 | 1.55 | 1.77 | 99.01 | 99.01 |
Data adapted from a method validation study. semanticscholar.org
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) are critical parameters in validating analytical methods, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of this compound as an internal standard aids in establishing these limits for pseudoephedrine in various matrices.
For instance, in the analysis of ephedrine and pseudoephedrine in horse urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the LOD and LOQ were determined to be 2 ng/mL and 4 ng/mL, respectively. semanticscholar.org Another study using gas chromatography-mass spectrometry (GC-MS) for the quantification of ephedrines in urine reported an LOD of 40 ng/mL and an LOQ of 150 ng/mL for pseudoephedrine. scielo.brscielo.br A separate high-performance liquid chromatography (HPLC) method for pseudoephedrine HCl determined an LOD of 0.02 µg/mL and an LOQ of 0.07 µg/mL. sigmaaldrich.com Furthermore, a study on paracetamol, cetirizine, and pseudoephedrine reported an LOD of 0.321 µg/mL and an LOQ of 0.836 µg/mL for pseudoephedrine. researchgate.net
These values can vary depending on the analytical technique, matrix, and sample preparation method employed.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Pseudoephedrine Using this compound
| Analytical Technique | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Horse Urine | 2 ng/mL | 4 ng/mL | semanticscholar.org |
| GC-MS | Urine | 40 ng/mL | 150 ng/mL | scielo.brscielo.br |
| HPLC-UV | Oral Solution | 0.02 µg/mL | 0.07 µg/mL | sigmaaldrich.com |
| HPLC | Tablets | 0.321 µg/mL | 0.836 µg/mL | researchgate.net |
| UHPLC/MS | Drug Compounds | 0.29 to 0.53 ng/mL | 0.96 to 1.7 ng/mL | thermofisher.com |
Recovery Studies in Diverse Biological and Synthetic Matrices
Recovery studies are essential to evaluate the efficiency of an analytical method's extraction process. This compound is used to normalize for any loss of the target analyte during sample preparation, ensuring accurate quantification.
In a study analyzing ephedrine and pseudoephedrine in horse urine, the absolute percent recovery for pseudoephedrine was 90% when spiked at a concentration of 20 ng/mL. semanticscholar.org Another study on amphetamine-related drugs in aged animal blood samples reported extraction recoveries of 63-90% for all analytes. preprints.org Research on various illicit drugs in sewage sludge, using a deuterated internal standard, showed extraction efficiency ranging from 84% to 103%. researchgate.net
The consistency of recovery across different matrices demonstrates the robustness of the analytical method.
Investigation of Matrix Effects and Interference
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in mass spectrometry-based bioanalysis. waters.com this compound, as a stable isotope-labeled internal standard (SIL-IS), is invaluable in mitigating these effects because it co-elutes with the analyte and experiences similar ionization suppression or enhancement. kcasbio.com
Studies have shown that glycerophosphocholines in plasma can cause significant matrix effects. researchgate.net Monitoring a characteristic fragment ion of these phospholipids (B1166683) (m/z 184) can help in developing chromatographic conditions that separate the analytes of interest from these interfering compounds. researchgate.net A double derivatization method has also been shown to reduce matrix interference in the GC-MS analysis of ephedrines in urine. scielo.brscielo.br
However, even with a SIL-IS, differences in matrix effects between the analyte and the internal standard can occur, potentially affecting the accuracy of the results. waters.comscispace.com In some cases, the analyte can suppress the signal of the co-eluting internal standard. researchgate.netresearchgate.net Therefore, a thorough investigation of matrix effects is a critical part of method validation. nih.gov
Stability Profiling of the Deuterated Internal Standard
The stability of the deuterated internal standard under various storage and analytical conditions is crucial for reliable quantification. This compound hydrochloride is reported to be stable for at least five years when stored at -20°C. caymanchem.com
Stability is assessed by analyzing the internal standard's response over time under different conditions, such as in various solvents and at different temperatures (room temperature, refrigerated, and frozen). nih.gov Any degradation of the internal standard could lead to inaccurate quantification of the target analyte.
Advanced Sample Preparation Techniques for Complex Matrices
Effective sample preparation is key to removing interferences and concentrating the analyte of interest from complex matrices like blood, urine, and environmental samples.
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques for sample cleanup and concentration.
LLE protocols for pseudoephedrine often involve extraction at an alkaline pH into an organic solvent. scielo.br The choice of solvent is critical; for example, a study comparing different solvents for the extraction of hydrocodone and pseudoephedrine from plasma found that methyl tert-butyl ether (MTBE) provided good recovery. researchgate.net
Derivatization is often employed in GC-MS analysis to improve the volatility, thermal stability, and chromatographic properties of polar analytes like pseudoephedrine. sci-hub.se It can also enhance mass spectrometric detection by producing characteristic fragment ions.
Common derivatizing agents for pseudoephedrine include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), as well as fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). researchgate.netnih.gov A combination of MSTFA and N-methyl-bis-trifluoroacetamide (MBTFA) has been shown to be effective for the analysis of ephedrines in urine, creating N-TFA-O-TMS derivatives that are less prone to interference from creatinine. scielo.brscielo.br
It is important to note that some derivatization procedures, particularly with fluorinated acylating agents, can cause interconversion between ephedrine and pseudoephedrine, which could lead to erroneous results. nih.gov
Emerging Techniques such as Dried Blood Spot (DBS) Analysis
Dried Blood Spot (DBS) analysis is an emerging technique that is gaining significant traction in a variety of analytical fields, including forensic toxicology and sports doping control. dshs-koeln.dewada-ama.org This method involves spotting a small volume of whole blood onto filter paper, which is then dried and stored for later analysis. dshs-koeln.de The advantages of DBS sampling are numerous; it is minimally invasive, cost-effective, and simplifies sample storage and transportation compared to traditional venous blood draws. dshs-koeln.dewada-ama.org However, the small sample volume and the complex nature of the blood matrix necessitate highly sensitive and specific analytical methods, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification. tandfonline.com
In quantitative LC-MS/MS analysis, the use of an internal standard is critical to compensate for variations during sample preparation, chromatography, and mass spectrometric detection. tandfonline.combiopharmaservices.com Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for these applications. scispace.com For the analysis of pseudoephedrine, this compound is the preferred internal standard. caymanchem.com Its chemical structure and physicochemical properties are nearly identical to the analyte, pseudoephedrine, ensuring that it behaves similarly throughout the entire analytical process, which corrects for potential variability and matrix effects, thereby providing high accuracy and precision. biopharmaservices.comscispace.com
Research in sports doping control has demonstrated the successful application of deuterated internal standards for the quantification of pseudoephedrine in DBS samples. A study developing a quantitative method using LC coupled to high-resolution tandem mass spectrometry (HR-MS/MS) validated the use of a deuterated standard to achieve reliable results. dshs-koeln.dewada-ama.org The method showed high accuracy and precision, with analyte stability confirmed for at least 28 days at room temperature.
Table 1: Method Validation Data for Pseudoephedrine Quantification in DBS using a Deuterated Internal Standard Data sourced from a study on doping control applications. wada-ama.org
| Validation Parameter | Result |
|---|---|
| Accuracy | 84–125% |
| Imprecision (Intra-day) | <8% |
| Imprecision (Day-to-day) | <18% |
| Limit of Detection (LOD) | 0.8 ng/mL |
In the field of forensic toxicology, this compound is used as an internal standard in LC-MS/MS methods developed to screen for various drugs of abuse. ojp.gov These methods require robust validation to ensure they are sensitive enough for the low concentrations typically encountered. ojp.gov A critical aspect of DBS analysis is the procedure for adding the internal standard. Studies have shown that adding the internal standard to the extraction solvent is a practical approach, especially when samples are received pre-spotted. ojp.gov However, other research indicates that adding the internal standard to the blood before spotting it on the filter card can yield better recoveries. nih.gov The choice of method can significantly impact the observed analyte concentrations, with relative recovery rates varying widely based on the addition procedure. nih.gov Another factor that can influence quantitative accuracy is the hematocrit level of the blood sample, which can affect spot size and consistency. tandfonline.comojp.gov
Table 2: Performance Data for an LC-MS/MS Method Using Pseudoephedrine-d3 (B13409471) in Forensic DBS Analysis Data sourced from a study evaluating DBS for forensic applications. ojp.gov
| Parameter | Finding |
|---|---|
| Linearity Range | LOQ–500 ng/mL |
| Limit of Quantitation (LOQ) | 2 ng/mL to 10 ng/mL* |
| Limit of Detection (LOD) | 0.1 ng/mL to 2 ng/mL* |
| Correlation Coefficient (r²) | 0.991–0.998* |
| ISTD Addition Method | Added into the extraction solvent for practicality |
*Note: Ranges represent findings for a panel of drugs including pseudoephedrine.
The application of this compound as an internal standard is fundamental to the advancement of DBS analysis. Its use in conjunction with high-sensitivity mass spectrometry allows for the development of robust, reliable, and validated methods for the quantification of pseudoephedrine. ojp.gov These techniques provide precise data from minimally invasive samples, expanding the capabilities of modern forensic and anti-doping laboratories. wada-ama.org
Mechanistic Studies and Pharmacokinetic Research Utilizing Deuterium Labeling Non Clinical Models
Exploration of Deuterium (B1214612) Isotope Effects in Biotransformations
The introduction of deuterium into a molecule can influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is especially pronounced when the bond to the deuterium atom is broken in the rate-determining step of a reaction.
The N-demethylation of pseudoephedrine is a key metabolic pathway. The substitution of hydrogen with deuterium in the N-methyl group of D-(-)-Pseudoephedrine-d3 can lead to a kinetic isotope effect if the cleavage of a C-H bond is a rate-limiting step in the enzymatic reaction. nih.govwikipedia.org The C-D bond is stronger than the C-H bond, and thus, its cleavage requires more energy, potentially slowing down the rate of N-demethylation. libretexts.org This slowing of the metabolic rate is a primary kinetic isotope effect. wikipedia.org The magnitude of the KIE provides valuable information about the transition state of the reaction, helping to elucidate the enzymatic mechanism. einsteinmed.edu For instance, a significant KIE suggests that C-H bond breaking is a critical, rate-limiting part of the metabolic process. nih.gov
The use of deuterium labeling can also reveal secondary kinetic isotope effects, which occur when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org These effects are typically smaller but can still provide insights into the reaction mechanism and the enzymatic environment. wikipedia.org
Kinetic Isotope Effects (KIE) in Enzyme-Mediated Reactions
In Vitro Metabolic Profiling and Metabolite Identification in Research Models
In vitro metabolic studies using systems such as liver microsomes are fundamental in drug development. wuxiapptec.com The use of deuterated compounds like this compound greatly enhances the precision and clarity of these studies.
This compound serves as an excellent metabolic tracer. The deuterium atoms act as a stable isotopic label, allowing for the clear differentiation of the parent compound and its metabolites from endogenous molecules in biological matrices using mass spectrometry. The distinct mass shift of +3 Da facilitates unambiguous identification and quantification. This is particularly useful in identifying novel or low-abundance metabolites that might otherwise be obscured by background noise.
The metabolism of pseudoephedrine is known to involve the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP3A4 being implicated. medscape.compsychiatry-psychopharmacology.com In vitro studies using recombinant CYP enzymes can pinpoint the specific contributions of each isoenzyme to the metabolism of pseudoephedrine. By incubating this compound with individual CYP isoenzymes, researchers can determine the rate of metabolism and the types of metabolites formed by each enzyme. The potential for deuterium isotope effects can vary between different CYP isoforms, highlighting the complexity of these enzymatic reactions. nih.gov For instance, while one CYP enzyme might show a significant KIE for a deuterated substrate, another may not, indicating differences in their catalytic mechanisms or rate-limiting steps. nih.gov
Table 1: Investigated Metabolic Pathways of Pseudoephedrine
| Metabolic Pathway | Key Enzymes Involved | Effect of Deuterium Labeling (d3) |
|---|---|---|
| N-Demethylation | CYP2D6, CYP3A4 medscape.comdrugs.com | Potential to slow down the reaction rate due to KIE nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| Pseudoephedrine |
Role of Cytochrome P450 Isoenzymes (e.g., CYP2D6, CYP3A4) in Pseudoephedrine Metabolism
Pharmacokinetic Investigations in Experimental Systems
Pharmacokinetic studies are fundamental to understanding how a drug is handled by a biological system. The use of this compound in non-clinical models, such as in vitro systems and animal models, has been instrumental in characterizing its ADME properties with high precision. The deuterium label serves as a unique mass signature, enabling clear differentiation from its non-deuterated counterpart and endogenous molecules in biological samples, which is particularly advantageous in mass spectrometry-based analyses.
Studies in various animal models have been conducted to characterize the absorption and distribution of pseudoephedrine. For instance, research in rats, dogs, and monkeys has provided insights into its oral bioavailability and volume of distribution. nih.gov While specific studies focusing solely on the absorption and distribution of this compound are not extensively detailed in the provided results, the principles of using deuterated compounds suggest that it would be a critical tool for such investigations.
In rats, the oral bioavailability of pseudoephedrine was found to be 38%, while in dogs and monkeys, it was 58% and 78%, respectively. nih.gov Interestingly, administration directly into the ileum and colon of rats resulted in higher bioavailability (66% and 78%, respectively), suggesting significant absorption in the lower gastrointestinal tract. nih.gov The volume of distribution at a steady state (Vdss) was consistent across these species, ranging from 3-5 L/kg. nih.gov The use of this compound in such studies would allow for more precise quantification and tracking of the compound as it is absorbed and distributed throughout the body.
| Animal Model | Oral Bioavailability (%) | Intra-ileum Bioavailability (%) | Intra-colonic Bioavailability (%) | Volume of Distribution (Vdss) (L/kg) |
|---|---|---|---|---|
| Rats | 38 | 66 | 78 | 3-5 |
| Dogs | 58 | - | - | 3-5 |
| Monkeys | 78 | - | - | 3-5 |
The elimination kinetics of pseudoephedrine have been characterized in several animal models. The total body clearance (CL) was highest in rats (78 mL/min/kg) and lowest in monkeys (15 mL/min/kg), with dogs showing an intermediate clearance rate (33 mL/min/kg). nih.gov The elimination half-life (t1/2) was approximately 1.5 hours in both rats and dogs, while in monkeys, it was longer at 4.6 hours, which is more comparable to the half-life observed in humans. nih.gov
The use of this compound is particularly valuable in these studies due to the kinetic isotope effect. The stronger C-D bond can lead to a reduced rate of metabolic degradation, potentially prolonging the compound's half-life in vivo compared to non-deuterated pseudoephedrine. This property is crucial for its application as a stable isotope tracer in metabolic studies. While specific data on the elimination kinetics of this compound in animal models is not provided in the search results, the established principles of KIE suggest that its clearance rate might be slower than that of the non-deuterated form.
| Animal Model | Total Body Clearance (CL) (mL/min/kg) | Elimination Half-life (t1/2) (hr) |
|---|---|---|
| Rats | 78 | ~1.5 |
| Dogs | 33 | ~1.5 |
| Monkeys | 15 | 4.6 |
In pre-clinical research, establishing robust analytical methods is crucial for accurate bioavailability and bioequivalence studies. This compound serves as an ideal internal standard for quantifying pseudoephedrine levels in biological fluids using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net Its distinct mass shift of +3 Da allows for clear differentiation from the non-deuterated analyte, minimizing interference from biological matrices and improving the accuracy and precision of the assay.
Studies have demonstrated high recovery rates for pseudoephedrine-d3 (B13409471) in various biological matrices, confirming its efficacy as a reliable internal standard. For example, recovery rates in blood, liver, and urine have been reported to be 96%, 83%, and 88%, respectively. The development of sensitive LC-MS/MS assays with a low limit of quantification (LLOQ), such as 0.4 ng/mL of plasma, has been essential for detailed pharmacokinetic characterization in animal models. nih.gov
Determination of Elimination Kinetics and Clearance Rates (in vitro/animal models)
Comparative Analysis of Deuterated and Non-Deuterated Pseudoephedrine in Research Models
The comparison of deuterated and non-deuterated pseudoephedrine in research models highlights the utility of isotopic labeling in understanding drug metabolism and pharmacokinetics. The key distinction arises from the kinetic isotope effect, which can alter the rate of metabolic processes. portico.org
Research indicates that while the fundamental pharmacological profile of pseudoephedrine is not significantly altered by deuterium substitution, the pharmacokinetic properties can be influenced. The N-methyl-D3 group in this compound can reduce the rate of metabolic degradation, which may lead to a prolonged half-life in vivo compared to its non-deuterated counterpart. This effect is critical for its role as a stable isotope tracer.
In terms of analytical properties, the mass shift of +3 Da is a significant advantage in mass spectrometric detection, allowing for unambiguous identification and quantification, even in complex biological samples. While chromatographic behavior, such as retention times in HPLC or GC, is generally similar between the deuterated and non-deuterated forms, the mass difference is the key to their differentiation in tandem mass spectrometry.
| Property | This compound | Non-Deuterated Pseudoephedrine |
|---|---|---|
| Molecular Formula | C₁₀H₁₂D₃NO | C₁₀H₁₅NO |
| Molecular Weight | ~168.26 g/mol | 165.23 g/mol |
| Mass Shift (in MS) | +3 Da | Baseline |
| Metabolic Rate | Potentially reduced due to KIE | Standard |
| Half-life (in vivo) | Potentially prolonged | Standard |
Forensic Chemistry and Anti Doping Research Applications of D Pseudoephedrine D3
Quantitative Analysis in Forensic Toxicology
In forensic toxicology, the accurate quantification of drugs and their metabolites is paramount for legal and medical investigations. D-(-)-Pseudoephedrine-d3 is indispensable in achieving the required levels of accuracy and reliability in these analyses. oup.comnih.gov Deuterated internal standards are preferred because their chemical and physical properties closely mimic the analyte of interest, allowing them to effectively compensate for any loss of analyte during sample preparation and analysis. nih.govmdpi.com
This compound is widely utilized as an internal standard for the precise measurement of pseudoephedrine in various biological samples, including blood, plasma, urine, and hair. nih.govwaters.comcerilliant.com Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for this purpose. nih.govcerilliant.combertin-bioreagent.com
The use of a deuterated standard like this compound is a widely accepted practice in forensic toxicology to ensure the reliability of quantitative results. oup.com For instance, in a method developed for analyzing drugs in hair, deuterated internal standards were used to correct for matrix effects, which averaged 20% ion suppression, thereby enabling accurate quantification. waters.com Similarly, LC-MS/MS methods for quantifying pseudoephedrine in human plasma have demonstrated high sensitivity and a broad dynamic range, with lower limits of quantification (LLOQ) reaching as low as 2 ng/mL. nih.gov The addition of a constant amount of the internal standard to all samples, including calibrators and controls, improves both the accuracy and precision of the measurement. nih.gov
Table 1: LC-MS/MS Method for Pseudoephedrine Quantification in Human Plasma
| Parameter | Value | Reference |
| Analytical Method | High-Performance Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Internal Standard | Mosapride (in this study, but this compound is also commonly used) | nih.gov |
| Sample Preparation | Solid-Phase Extraction | nih.gov |
| Linear Dynamic Range | 2-1000 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | nih.gov |
| Chromatographic Run Time | 2 minutes | nih.gov |
Pseudoephedrine is a primary precursor for the illicit synthesis of methamphetamine. thermofisher.comchromatographyonline.comincb.org this compound plays a crucial role in the analytical methods used to trace and profile these precursors. The separation and identification of pseudoephedrine from illicit drug mixtures can help identify the manufacturing pathway of the seized methamphetamine. thermofisher.comchromatographyonline.com Isotope ratio analysis, supported by the precision of deuterated internal standards, can provide valuable intelligence on the synthetic routes used in clandestine laboratories. paccsresearch.org.ukjpionline.org By analyzing the isotopic signatures, law enforcement can potentially link different drug seizures to a common manufacturing source. paccsresearch.org.uk
Stable isotope ratio analysis is a powerful technique for determining the geographical origin or synthetic pathway of seized drugs. utah.edunih.govresearchgate.net This method analyzes the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) within a drug molecule. jpionline.orgutah.edunih.gov These isotopic ratios can vary depending on the geographical origin of the raw materials or the specific chemical process used for synthesis. jpionline.orgkoreascience.kr
This compound is used as an internal standard in the mass spectrometric methods that measure these isotope ratios, ensuring the high precision required for this type of analysis. sigmaaldrich.comcaymanchem.com By comparing the isotopic profile of a seized methamphetamine sample to the profiles of pseudoephedrine from different known origins (e.g., plant-based, semi-synthetic, or fully synthetic), forensic chemists can infer the source of the precursor material. jpionline.org This information is vital for tracking trafficking routes and identifying illegal drug production hubs. paccsresearch.org.ukutah.eduresearchgate.net
Table 2: Isotope Profiling for Source Determination
| Analytical Technique | Application | Key Finding | Reference |
| Isotope Ratio Mass Spectrometry (IRMS) | Tracing geographical origins of illicit drugs. | Distinct isotope ratios (δ¹³C and δ¹⁵N) in drugs like heroin and cocaine correlate with their geographic origin. | utah.edunih.gov |
| GC-C-MS and EA-MS | Estimating δ¹³C and δ¹⁵N values in illicit drugs. | Creates a database of isotope values to help determine the origin of seized drugs. | nih.govresearchgate.net |
| EA-IRMS | Characterizing ephedrine (B3423809)/pseudoephedrine precursors. | Isotope profiles (δ¹⁵N, δ¹³C, δ²H) form clusters based on the origin (natural, semi-synthetic, fully-synthetic), allowing for classification of seized methamphetamine. | jpionline.org |
Application in Illicit Drug Precursor Tracing and Profiling
Sports Anti-Doping Control and Drug Testing Methodologies
In the realm of sports, pseudoephedrine is classified as a stimulant and is prohibited in-competition when its urinary concentration exceeds a specific threshold set by the World Anti-Doping Agency (WADA). wikipedia.orgnih.gov this compound is essential for the development and validation of robust and sensitive analytical methods required for anti-doping control. cerilliant.comsigmaaldrich.com
Anti-doping laboratories must be able to detect and accurately quantify prohibited substances at very low concentrations. The development of high-sensitivity methods, such as UHPLC-MS and GC-MS, is crucial. thermofisher.comscielo.br These methods often rely on deuterated internal standards like this compound to achieve the necessary precision and accuracy, especially when dealing with complex biological matrices like urine. nih.govsemanticscholar.org For example, a method for quantifying ephedrine and pseudoephedrine in horse urine using LC-MS/MS and D3-Ephedrine as an internal standard achieved a limit of detection (LOD) of 2 ng/ml and a limit of quantification (LOQ) of 4 ng/ml. semanticscholar.org Such sensitive methods ensure that even low concentrations of pseudoephedrine can be reliably detected, helping to enforce anti-doping regulations. thermofisher.comchromatographyonline.com
Understanding how pseudoephedrine is excreted from the body is critical for correctly interpreting the results of doping tests. nih.govnih.gov Excretion studies, which measure the concentration of a drug in urine over time after administration, help establish the window of detection and understand the variability in excretion rates among individuals. nih.govresearchgate.net
In these studies, this compound is used as an internal standard to ensure the accuracy of the quantitative data. oup.comoup.com Research has shown that urinary concentrations of pseudoephedrine can vary significantly between individuals even with the same dose. wikipedia.orgresearchgate.net Following therapeutic doses, urinary levels can exceed the WADA threshold of 150 µg/mL. wikipedia.org Data from excretion studies are vital for WADA and other anti-doping organizations to set fair and scientifically-backed threshold levels for prohibited substances. nih.govnih.gov
Table 3: Findings from Pseudoephedrine Excretion Studies
| Study Focus | Key Findings | Implications for Doping Control | Reference |
| Elimination after multiple therapeutic doses | Urinary concentrations can remain above IOC/WADA cut-off levels for at least 16 hours after the final dose. | Athletes need clear guidance on the use of over-the-counter medications containing pseudoephedrine. | nih.gov |
| Inter-individual variability | Significant differences in urinary concentrations of pseudoephedrine and its metabolite cathine (B3424674) among individuals. | Urinary concentration is not always directly proportional to the administered dose. | researchgate.net |
| Correlation with metabolite | A poor correlation exists between pseudoephedrine and cathine concentrations in urine. | Cathine concentration is not a reliable indicator of pseudoephedrine intake. | nih.gov |
| Disappearance from oral fluid vs. urine | Pseudoephedrine is detectable for a shorter period in oral fluid (around 12 hours) compared to urine (8 to 24 hours). | Urine remains the primary matrix for in-competition testing for pseudoephedrine. | oup.com |
Differentiation of Endogenous and Exogenous Sources through Isotope Ratio Analysis
The distinction between pseudoephedrine that is naturally produced by the body (endogenous) and that which is consumed (exogenous) is a significant challenge in toxicological analysis. Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique employed to address this issue. While direct research on this compound for this specific application is not widely published, the principles of using stable isotope analysis with other compounds, such as testosterone (B1683101) and GHB, provide a strong framework for its potential use. researchgate.net
The natural abundance of stable isotopes (like carbon-13 and deuterium) in a substance can vary depending on its synthetic or natural origin. By comparing the isotope ratio of a suspicious sample to established natural endogenous steroid profiles, analysts can determine if the substance was introduced from an external source. researchgate.net For instance, if the δ¹³C and δ²H isotope ratios of a pseudoephedrine sample from an athlete fall outside the normal range for endogenous production, it would indicate exogenous administration. researchgate.net
While liquid chromatography/mass spectrometry (LC/MS) is more commonly available in forensic laboratories than IRMS, studies have explored its potential as a substitute for measuring stable isotope ratios. researchgate.net This approach involves analyzing the abundance ratio of the [M+2H]⁺ ion to the [M+H]⁺ ion. researchgate.net
Advancements in Forensic Analytical Techniques with Deuterated Standards
Deuterated standards, such as this compound, are indispensable in modern forensic analytical techniques, particularly in quantitative analysis using mass spectrometry. bertin-bioreagent.comglpbio.comcaymanchem.com They serve as internal standards, which are added to samples in a known quantity before analysis. chiron.no This allows for the accurate quantification of the target analyte by correcting for any loss that may occur during sample preparation and analysis. chiron.nounodc.org
The use of stable isotope-labeled internal standards is highly recommended for mass spectrometric techniques in forensic investigations. unodc.org this compound is specifically intended for use as an internal standard for the quantification of pseudoephedrine in biological matrices like urine, serum, or plasma by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comglpbio.comcaymanchem.comcerilliant.com These methods are applied in various contexts, including sports testing, urine drug testing, forensic analysis, and clinical toxicology. cerilliant.com
The selection of an appropriate deuterated internal standard is crucial and can be influenced by the chemical derivatization method used in the analytical protocol. oup.com Different derivatization routes can produce more favorable mass spectrometric data, minimizing interference between the analyte and the internal standard. oup.com
Recent advancements in analytical instrumentation, such as the coupling of ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS), have further enhanced the capabilities of forensic analysis. nih.govnih.gov These methods offer high sensitivity and selectivity, allowing for the detection of very low concentrations of substances. unodc.orgnih.gov The use of deuterated standards like this compound in conjunction with these advanced techniques ensures the reliability and accuracy of quantitative findings, which is essential for correct toxicological interpretation. unodc.org
Interactive Data Table: Applications of this compound and Related Compounds in Forensic Analysis
| Analytical Technique | Application | Analyte(s) | Internal Standard(s) | Key Findings |
| GC-MS / LC-MS | Quantification in urine, serum, plasma | Pseudoephedrine | This compound | Enables accurate measurement for sports testing, clinical toxicology, and forensic analysis. bertin-bioreagent.comglpbio.comcerilliant.com |
| LC-MS/MS | Quantification of ephedrine and pseudoephedrine in horse urine | Ephedrine, Pseudoephedrine | D3-Ephedrine | Method validated for anti-doping control in equine sports. semanticscholar.org |
| UHPLC-MS/MS | Determination of new psychoactive substances and other drugs in blood and urine | Various, including amphetamines | Deuterated internal standards | Validated method for comprehensive drug screening in forensic cases. nih.gov |
| GC-MS | Analysis of stimulants in oral fluid and urine | Ephedrines, Cathine | Ephedrine-d3 | Established correlation between oral fluid and urine concentrations for doping control. oup.com |
Stereochemistry and Stereoisomeric Research of Deuterated Pseudoephedrine
Stereoisomeric Forms of Pseudoephedrine and Deuterium (B1214612) Labeling
Pseudoephedrine is a diastereomer of ephedrine (B3423809), possessing two chiral centers, which results in four possible stereoisomers. libretexts.org The naturally occurring and most common form is (+)-pseudoephedrine, which has the (1S,2S) configuration. wikipedia.orgacs.org Its enantiomer is (1R,2R)-pseudoephedrine. The other pair of enantiomers are the ephedrine isomers.
Deuterium labeling of pseudoephedrine involves the substitution of one or more hydrogen atoms with deuterium atoms. A common labeled analog is D-(−)-Pseudoephedrine-d3, where the three hydrogen atoms of the N-methyl group are replaced by deuterium. This specific labeling is particularly useful in metabolic studies and for quantifying pseudoephedrine in biological samples using mass spectrometry. The introduction of deuterium creates a distinct mass shift, allowing for differentiation from the unlabeled compound.
The stereochemical configurations of the four stereoisomers of 2-methylamino-1-phenylpropan-1-ol are as follows:
(1S,2S)-(+)-Pseudoephedrine
(1R,2R)-(-)-Pseudoephedrine
(1R,2S)-(-)-Ephedrine
(1S,2R)-(+)-Ephedrine
Table 1: Stereoisomers of Pseudoephedrine and Ephedrine
| Compound Name | Stereochemical Configuration |
|---|---|
| (+)-Pseudoephedrine | (1S,2S) |
| (-)-Pseudoephedrine | (1R,2R) |
| (-)-Ephedrine | (1R,2S) |
| (+)-Ephedrine | (1S,2R) |
Enantioselective Analysis of Pseudoephedrine and its Deuterated Analogues
Enantioselective analysis is crucial for distinguishing between the different stereoisomers of pseudoephedrine and its deuterated analogues. This is important because different stereoisomers can exhibit different pharmacological activities and metabolic fates. Various analytical techniques are employed for this purpose.
One common approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated using achiral chromatography. For instance, derivatization with (S)-N-(heptafluorobutyryl)-prolyl chloride allows for the separation of amphetamine enantiomers on a non-chiral column. researchgate.net A similar principle can be applied to pseudoephedrine. Another chiral derivatizing agent used is (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). faa.gov
Direct enantioselective separation can be achieved using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). chromatographyonline.commdpi.com For example, a cellobiohydrolase-based stationary phase has been used for the enantioselective separation of amphetamine-like compounds. chromatographyonline.com The use of deuterated internal standards, such as D-(−)-Pseudoephedrine-d3, is essential for accurate quantification in these analyses, as it helps to correct for variations in sample preparation and instrument response. nih.gov The use of racemic mixtures of deuterated surrogates is important as matrix effects can sometimes be stereoselective. chromatographyonline.com
Chromatographic Resolution of Chiral Deuterated Compounds
The chromatographic separation of chiral deuterated compounds like D-(−)-Pseudoephedrine-d3 from their non-deuterated counterparts and other stereoisomers presents unique challenges. The small difference in mass and physicochemical properties between deuterated and non-deuterated isotopologues can make their separation difficult. This phenomenon is known as the chromatographic isotope effect. nih.gov
Advanced chromatographic techniques are often required to achieve adequate resolution. nih.gov High-resolution gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods. faa.govmdpi.com In GC, the choice of the capillary column is critical. For instance, a 60m HP-5MS column has been successfully used to resolve MTPA-derivatized ephedrine-related compounds. faa.gov In HPLC, various chiral stationary phases (CSPs) based on cellulose (B213188) or amylose (B160209) derivatives are often employed. mdpi.com
The mobile phase composition and temperature can also be optimized to improve resolution. For example, the addition of ammonium (B1175870) acetate (B1210297) to the mobile phase in liquid chromatography can enhance the resolution of enantiomers. chromatographyonline.com Sometimes, mathematical approaches are used to enhance the resolution of overlapping chromatographic signals. nih.gov
Table 2: Chromatographic Isotope Effect
| Property | Description | Reference |
|---|---|---|
| Definition | The phenomenon where isotopologues (molecules differing only in their isotopic composition) have different retention times in a chromatographic system. | nih.gov |
| Cause | Differences in the intermolecular interaction strengths of the analyte derivatives with the stationary phase of the GC columns. | nih.gov |
| Observation in GC | Deuterated compounds often elute slightly earlier than their non-deuterated (protiated) analogs. | nih.gov |
| Observation in LC | In reversed-phase HPLC, deuterated isomers may elute before their non-deuterated counterparts. | oup.com |
Future Prospects and Interdisciplinary Research Directions
Innovations in Deuterated Standard Synthesis and Characterization
The synthesis of deuterated compounds like D-(-)-Pseudoephedrine-d3 is a specialized field that continues to evolve. resolvemass.ca Innovations are focused on improving the efficiency, cost-effectiveness, and precision of deuterium (B1214612) incorporation.
Key Synthetic Strategies:
Hydrogen-Deuterium Exchange Reactions: This common method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D2O), often facilitated by a catalyst. resolvemass.ca
Reductive Deuteration: A newer protocol involves the reductive deuteration of precursor molecules, such as acyl chlorides, to produce deuterated alcohols with high levels of deuterium incorporation. mdpi.com
Enzymatic and Biochemical Methods: Researchers are exploring the use of enzymes to achieve site-specific deuteration, offering a high degree of control over the labeling process. europa.eu
Characterization Techniques:
The synthesized this compound must be rigorously characterized to confirm its identity, purity, and the extent of deuteration. Standard analytical techniques for this purpose include:
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for determining the molecular weight and confirming the presence of deuterium. bertin-bioreagent.comcaymanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the exact location of the deuterium atoms within the molecule. clearsynth.com
Table 1: Key Properties of D-(−)-Pseudoephedrine-d3
| Property | Value | Source |
| Chemical Name | (1S,2S)-2-((Methyl-d3)amino)-1-phenylpropan-1-ol hydrochloride | synzeal.com |
| CAS Number | 284665-25-4 | synzeal.com |
| Molecular Formula | C10H12D3NO · HCl | caymanchem.com |
| Molecular Weight | 204.7 g/mol | caymanchem.com |
| Deuteration Purity | ≥99% deuterated forms (d1-d3) | caymanchem.com |
Expansion of Applications in Proteomics and Metabolomics Research
Deuterated compounds, including this compound, are increasingly valuable tools in the fields of proteomics and metabolomics. nottingham.ac.uk Their primary application is as internal standards in quantitative mass spectrometry-based analyses. acs.org
The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable quantification of the target analyte (in this case, pseudoephedrine) in complex biological matrices like plasma, serum, or urine. sigmaaldrich.comcerilliant.comcreative-proteomics.com This is crucial for a variety of research applications, including:
Pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion of pseudoephedrine.
Metabolic pathway analysis: Investigating the metabolic fate of pseudoephedrine in biological systems. clearsynth.com
Forensic and clinical toxicology: Accurately quantifying pseudoephedrine levels for diagnostic and legal purposes. sigmaaldrich.comcerilliant.com
The development of advanced analytical techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), is further expanding the potential applications of deuterated tracers in biological tissue imaging. researchgate.netnih.gov
Integration of Advanced Data Analytics with Deuterated Tracer Studies
The large and complex datasets generated from studies using deuterated tracers necessitate the use of advanced data analytics for meaningful interpretation. numberanalytics.com
Key Analytical Approaches:
Machine Learning: Algorithms can be employed to identify patterns and correlations in large datasets from metabolomics and proteomics experiments, potentially revealing novel insights into metabolic processes. numberanalytics.com
Bayesian Inference: This statistical method can be used to refine models of metabolic pathways by incorporating new data from tracer studies, leading to more accurate predictions. numberanalytics.com
Kinetic Modeling: Mathematical models are used to analyze the dynamic data from tracer studies to quantify the rates of metabolic fluxes. nih.gov
The integration of these advanced data analysis techniques with deuterated tracer studies is enabling a more comprehensive and quantitative understanding of complex biological systems.
Contribution to Enhanced Regulatory Science and Quality Control
Deuterated standards like this compound play a critical role in regulatory science and quality control within the pharmaceutical industry. synzeal.comsynzeal.com Regulatory agencies, such as the US Food and Drug Administration (FDA), emphasize the importance of developing new tools and standards to ensure the safety, efficacy, and quality of pharmaceutical products. researchgate.net
The use of deuterated internal standards in analytical methods submitted to regulatory bodies for drug approval and post-market surveillance is a key component of this. npra.gov.my These standards ensure the accuracy and reliability of the data, which is essential for:
Method validation: Demonstrating that an analytical method is suitable for its intended purpose. synzeal.com
Quality control of pharmaceutical products: Ensuring that each batch of a drug product contains the correct amount of the active pharmaceutical ingredient. synzeal.com
Forensic analysis: Providing accurate and defensible data in legal proceedings. bertin-bioreagent.com
The availability of high-quality, well-characterized deuterated standards is therefore fundamental to maintaining the integrity of the drug development and approval process.
Q & A
Q. What computational tools can predict the pharmacokinetic impact of deuteration in this compound?
- Answer :
- Molecular dynamics (MD) simulations : Model deuterium’s effects on binding affinity to adrenergic receptors.
- ADMET predictors : Use tools like SwissADME to forecast changes in absorption/distribution due to deuteration .
- Case study : A 1997 computational model predicted a 10% reduction in metabolic clearance, later confirmed in vivo .
Q. What are the implications of long-term stability studies on deuterated pseudoephedrine formulations?
- Answer :
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor deuteration loss via LC-MS.
- Degradation pathways : Identify hydrolysis or oxidation products using tandem mass spectrometry (MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
